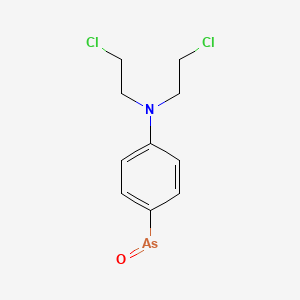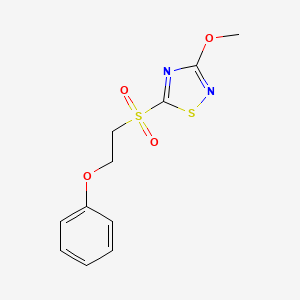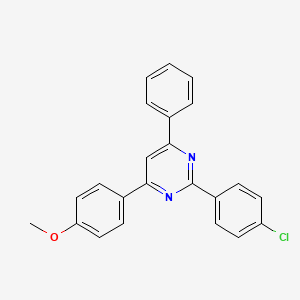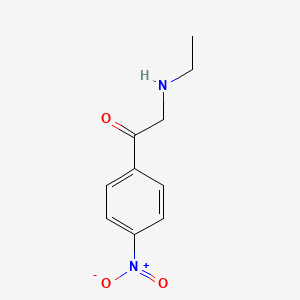
ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- is a complex organic compound that contains arsenic and chlorine atoms
Preparation Methods
The synthesis of ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- involves several steps. One common method includes the reaction of aniline with arsenic trioxide and hydrochloric acid, followed by the introduction of 2-chloroethyl groups. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. .
Scientific Research Applications
ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with cellular components and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and other cellular targets.
Mechanism of Action
The mechanism of action of ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can disrupt cellular processes and potentially lead to cell death, making it a candidate for anticancer research .
Comparison with Similar Compounds
ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- can be compared with other similar compounds, such as:
N,N-Bis(2-chloroethyl)aniline: This compound also contains 2-chloroethyl groups but lacks the arsenic atom, making it less toxic but also less effective in certain applications.
p-Arsenoso-N,N-bis(2-hydroxyethyl)aniline: This compound contains hydroxyl groups instead of chlorine atoms, which can alter its reactivity and potential applications. The uniqueness of ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- lies in its combination of arsenic and chlorine atoms, which confer specific chemical properties and potential biological activities
Properties
CAS No. |
4164-07-2 |
|---|---|
Molecular Formula |
C10H12AsCl2NO |
Molecular Weight |
308.03 g/mol |
IUPAC Name |
4-arsoroso-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C10H12AsCl2NO/c12-5-7-14(8-6-13)10-3-1-9(11-15)2-4-10/h1-4H,5-8H2 |
InChI Key |
RVHXTBHJZUZADA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-(4-Fluorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14177573.png)

![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B14177580.png)

![(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14177598.png)
![(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B14177603.png)
![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]-](/img/structure/B14177625.png)
![4-{2-[(1S)-1-(Methylamino)ethyl]-1,3-thiazol-5-yl}benzoic acid](/img/structure/B14177632.png)



